![molecular formula C15H18N6OS B2873937 N-(1-cyano-1-cyclopropylethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 851818-03-6](/img/structure/B2873937.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H18N6OS and its molecular weight is 330.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-cyano-1-cyclopropylethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-cyano-1-cyclopropylethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis and Insecticidal Activity
Research has explored the synthesis of novel heterocyclic compounds incorporating thiadiazole, triazolo[1,5-a]pyrimidine, and other moieties for their potential use in developing insecticidal agents. For instance, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide were evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, demonstrating the utility of such chemical structures in agricultural pest control (Fadda et al., 2017).
Potential Antiasthma Agents
Compounds featuring the triazolo[1,5-c]pyrimidine scaffold, developed through reactions involving arylamidines, have shown activity as mediator release inhibitors, highlighting their potential as antiasthma agents. This research underscores the therapeutic application possibilities of such compounds in treating asthma and related respiratory conditions (Medwid et al., 1990).
Antimicrobial Activity
Several studies have focused on synthesizing new heterocycles that incorporate different moieties, such as antipyrine, to evaluate their antimicrobial properties. These efforts aim to discover novel compounds that can act as effective antimicrobial agents against a range of pathogenic microorganisms, contributing to the development of new therapeutic agents to combat infectious diseases (Bondock et al., 2008).
Herbicidal Activity
The design and synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives for their herbicidal activity showcase the potential application of such compounds in agriculture. These studies aim to develop new herbicides that are effective against weeds like rape and barnyardgrass, offering potential solutions for crop protection and yield improvement (Yang et al., 2001).
Fungicidal Activities
Research into acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives has revealed their potential as fungicidal agents. These compounds, particularly those with the [1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl moiety, have shown promise in controlling fungal diseases in agriculture, demonstrating broad-spectrum fungicidal activities and offering new avenues for the development of fungicides (Chen et al., 2009).
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-9-6-10(2)21-13(17-9)18-14(20-21)23-7-12(22)19-15(3,8-16)11-4-5-11/h6,11H,4-5,7H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLHUWXXQMOGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NC(C)(C#N)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2873854.png)

![methyl 4-bromo-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B2873857.png)
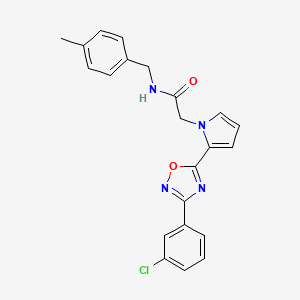
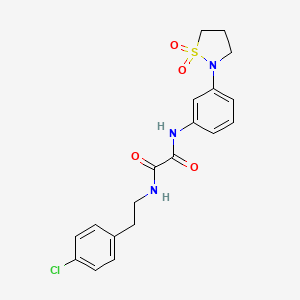
![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2873862.png)

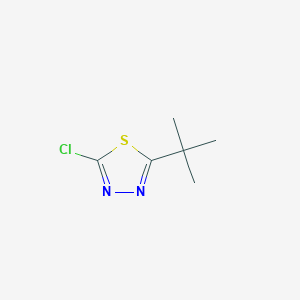

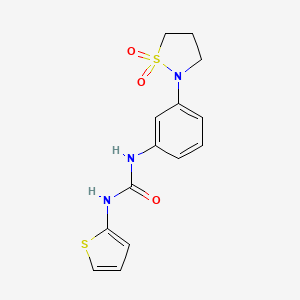
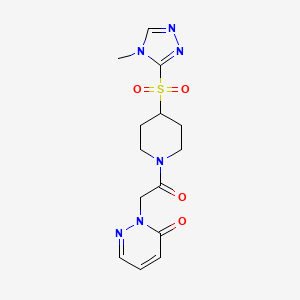
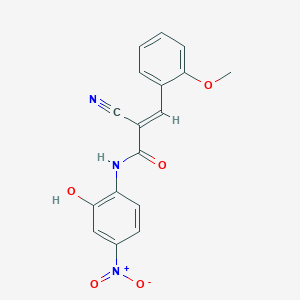
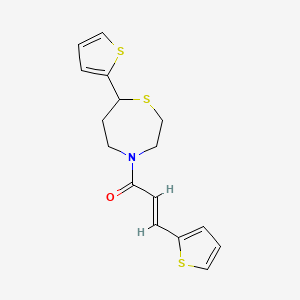
![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2873876.png)